molecular formula C21H19N5O2 B2561245 2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide CAS No. 891116-11-3

2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Cat. No.: B2561245
CAS No.: 891116-11-3
M. Wt: 373.416
InChI Key: OFZAHIVONJACKT-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a complex organic compound that features a triazolo-pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolo-pyridazine core, followed by the introduction of the ethoxyphenyl and acetamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is unique due to its specific combination of functional groups and the triazolo-pyridazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-18-9-3-15(4-10-18)13-21(27)23-17-7-5-16(6-8-17)19-11-12-20-24-22-14-26(20)25-19/h3-12,14H,2,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZAHIVONJACKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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